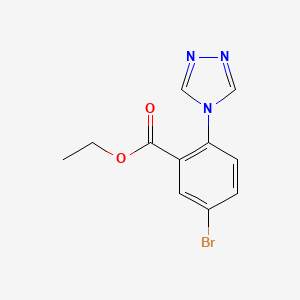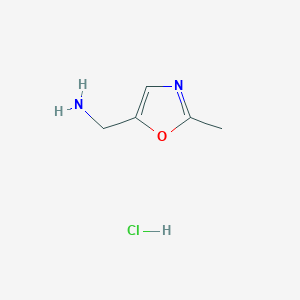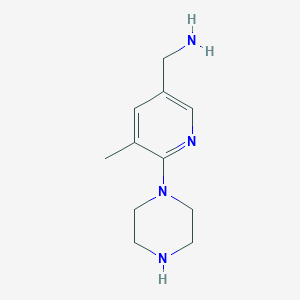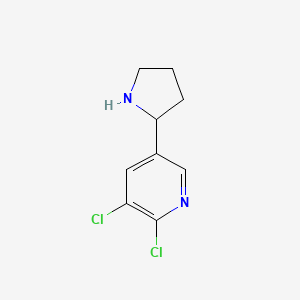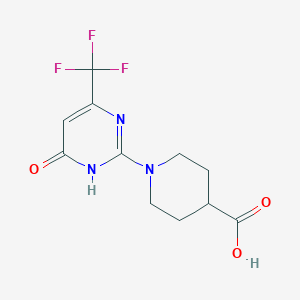
1-(6-Oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid is a chemical compound with a complex structure that includes a trifluoromethyl group, a dihydropyrimidinyl ring, and a piperidine carboxylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid typically involves multiple steps, including the formation of the dihydropyrimidinyl ring and the introduction of the trifluoromethyl group. Common synthetic routes may include:
Cyclization Reactions: Formation of the dihydropyrimidinyl ring through cyclization reactions involving appropriate precursors.
Introduction of Trifluoromethyl Group: Using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions to introduce the trifluoromethyl group.
Formation of Piperidine Carboxylic Acid: Utilizing piperidine derivatives and carboxylation reactions to form the piperidine carboxylic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
1-(6-Oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups to lower oxidation states using reducing agents.
Substitution: Replacement of functional groups with other substituents using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
1-(6-Oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-(6-Oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. This can include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction Pathways: Affecting key signaling pathways involved in cellular processes such as proliferation, differentiation, and apoptosis.
類似化合物との比較
Similar Compounds
1-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-4-carboxylic acid: Shares structural similarities but differs in the presence of a methyl group instead of a trifluoromethyl group.
6-Oxo-4-(trifluoromethyl)piperidine-3-carboxylic acid: Similar in having a trifluoromethyl group and piperidine carboxylic acid moiety but differs in the position of the functional groups.
Uniqueness
1-(6-Oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
特性
分子式 |
C11H12F3N3O3 |
|---|---|
分子量 |
291.23 g/mol |
IUPAC名 |
1-[6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C11H12F3N3O3/c12-11(13,14)7-5-8(18)16-10(15-7)17-3-1-6(2-4-17)9(19)20/h5-6H,1-4H2,(H,19,20)(H,15,16,18) |
InChIキー |
RPOFKXOJMIXZGZ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C(=O)O)C2=NC(=CC(=O)N2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


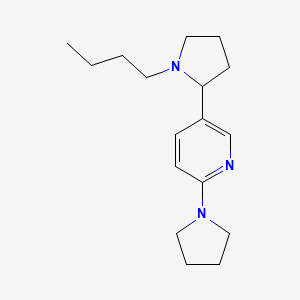



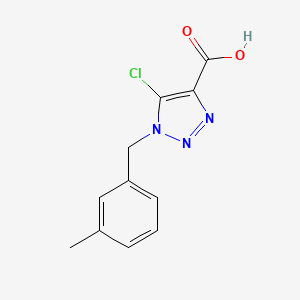
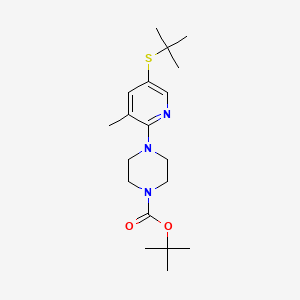
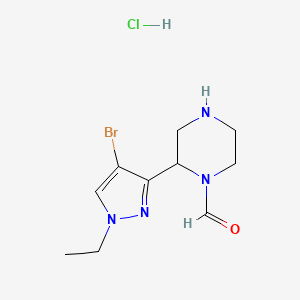
![2-Hydroxy-9-(trifluoromethyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11807083.png)
![N-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine](/img/structure/B11807085.png)
